2-Aminoundecane
CAS No.: 13205-56-6
Cat. No.: VC20997337
Molecular Formula: C11H25N
Molecular Weight: 171.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13205-56-6 |
|---|---|
| Molecular Formula | C11H25N |
| Molecular Weight | 171.32 g/mol |
| IUPAC Name | undecan-2-amine |
| Standard InChI | InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3 |
| Standard InChI Key | NHBKWZCTSMCKDS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(C)N |
| Canonical SMILES | CCCCCCCCCC(C)N |
Introduction
Structural Information and Identification
Chemical Identity and Nomenclature
2-Aminoundecane, also known as undecan-2-amine, is an eleven-carbon secondary amine with the amino group positioned at the second carbon atom. This positioning classifies it as a secondary amine, distinguishing it from its isomer 1-aminoundecane, which is a primary amine.
Table 1: Chemical Identity of 2-Aminoundecane
| Parameter | Information |
|---|---|
| IUPAC Name | Undecan-2-amine |
| CAS Registry Number | 13205-56-6 |
| Molecular Formula | C₁₁H₂₅N |
| Common Synonyms | 2-Undecanamine, 2-Undecylamine, 1-Methyldecylamine, Sec-undecylamine |
| HS Code | 2921199090 |
Structural Characteristics
The molecular structure of 2-aminoundecane features a straight hydrocarbon chain with 11 carbon atoms and an amino group (-NH₂) attached to the second carbon from one end. This structure gives the compound its characteristic chemical and physical properties.
Table 2: Structural Descriptors
| Descriptor | Value |
|---|---|
| SMILES Notation | CCCCCCCCCC(C)N |
| InChI | InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10,12H2,1-2H3 |
| InChIKey | NHBKWZCTSMCKDS-UHFFFAOYSA-N |
Physical and Chemical Properties
Basic Physical Properties
2-Aminoundecane exhibits physical properties consistent with medium-chain aliphatic amines, featuring a relatively high boiling point and low density compared to water.
Table 3: Physical Properties of 2-Aminoundecane
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 171.323 | g/mol |
| Density | 0.799 | g/cm³ |
| Boiling Point | 113 | °C at 26 mm Hg |
| Flash Point | 93.3 | °C |
| Exact Mass | 171.199 | g/mol |
| Physical State | Liquid | at 25°C |
Spectroscopic and Structural Properties
Spectroscopic data and collision cross-section measurements provide valuable information for analytical identification of 2-aminoundecane in research settings.
Table 4: Predicted Collision Cross Section Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 172.20598 | 144.7 |
| [M+Na]⁺ | 194.18792 | 153.3 |
| [M+NH₄]⁺ | 189.23252 | 152.5 |
| [M+K]⁺ | 210.16186 | 146.6 |
| [M-H]⁻ | 170.19142 | 145.0 |
| [M+Na-2H]⁻ | 192.17337 | 147.4 |
| [M]⁺ | 171.19815 | 145.7 |
| [M]⁻ | 171.19925 | 145.7 |
Thermodynamic Properties
Several thermodynamic properties have been calculated for 2-aminoundecane using predictive methods.
Table 5: Calculated Thermodynamic Properties
| Property | Value | Unit |
|---|---|---|
| Standard Gibbs free energy of formation (ΔₑG°) | 105.75 | kJ/mol |
| Standard enthalpy of formation (ΔₑH° gas) | -241.86 | kJ/mol |
| Enthalpy of fusion (ΔfusH°) | 25.92 | kJ/mol |
| Enthalpy of vaporization (ΔvapH°) | 50.33 | kJ/mol |
| Critical pressure (Pc) | 2049.31 | kPa |
| Critical temperature (Tc) | 699.47 | K |
| Melting point (Tfus) | 281.99 | K |
| Critical volume (Vc) | 0.674 | m³/kmol |
Synthesis Methods
Laboratory Synthesis
The most common laboratory method for synthesizing 2-aminoundecane involves the reductive amination of 2-undecanone. This process typically employs a metal catalyst and proceeds under hydrogen pressure.
Table 6: Reductive Amination Synthesis Conditions
| Parameter | Typical Condition |
|---|---|
| Starting Material | 2-Undecanone |
| Catalyst | Pd/C or Rh/Al₂O₃ |
| Hydrogen Pressure | 30-35 bar |
| Temperature | 75-80°C |
| Solvent | Methanol or ethanol |
| Reaction Time | 3-6 hours |
| Typical Yield | >90% |
Industrial Production
Industrial production of 2-aminoundecane often utilizes the seed oil of Cuphea plants as a sustainable starting material. The process involves:
-
Extraction of decanoic acid from Cuphea seed oil
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Conversion to 2-undecanone through cross-ketonization with acetic acid
-
Reductive amination to form 2-aminoundecane
This approach represents a renewable pathway to produce this chemical, as noted in recent research .
Applications and Uses
As Building Block for Biobased Plasticizers
One of the significant applications of 2-aminoundecane is in the development of crop-based plasticizers for poly(vinyl chloride) (PVC). Recent research has demonstrated that secondary amines prepared through the reductive amination of furans with 2-aminoundecane can function effectively as plasticizers .
Table 7: Plasticizers Derived from 2-Aminoundecane
In Surfactant Development
2-Aminoundecane has been utilized in creating novel surfactants through reactions with C-glycoside derivatives. Research has shown that these compounds form β-C-glycoside-2-aminoundecanes with significant antimicrobial properties .
Table 8: Antimicrobial Activity of β-C-Glycoside-2-Aminoundecanes
Research Findings and Recent Developments
Development of Sustainable Materials
Recent research has focused on utilizing 2-aminoundecane in developing sustainable materials. The compound's derivation from Cuphea seed oil positions it as a renewable resource for creating environmentally friendly chemicals .
A series of studies has demonstrated that:
-
2-Aminoundecane can be prepared through reductive amination of 2-undecanone derived from Cuphea
-
The resulting compound serves as an excellent building block for creating biobased plasticizers
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These plasticizers offer performance comparable to petroleum-based alternatives
Surfactant Properties and Applications
Research into the surfactant properties of 2-aminoundecane derivatives has revealed promising applications in personal care and cleaning products . The β-C-glycoside 2-aminoundecanes have been found to exhibit:
-
Critical micelle concentrations ranging from 1-5 mM
-
Positive zeta potentials, indicating cationic surfactant properties
-
Significant antimicrobial activity against both Gram-positive and Gram-negative bacteria
These findings suggest potential applications in antimicrobial formulations and specialized cleaning products.
Synthetic Pathway Innovations
Innovative synthetic pathways involving 2-aminoundecane continue to emerge in the literature. One notable approach involves the two-step conversion of glucose-C-glycoside ketone to glucose-C-glycoside 2-aminoundecane . This process involves:
-
Reductive amination of the C-glycoside ketone under hydrogen pressure and ammonia
-
Subsequent reaction with 2-undecanone to form the final product This synthesis route offers a novel way to create amphiphilic compounds with potential applications in various industries.
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